3,3'-Oxydibenzoyl chloride
Overview
Description
3,3'-Oxydibenzoyl chloride, also known as ODC, is an organic compound with the chemical formula C14H10Cl2O2. It is a yellow or orange crystalline solid that is soluble in many organic solvents such as dichloromethane, benzene, and toluene. It is an important intermediate in the synthesis of various organic compounds and is used as a reagent in organic synthesis. ODC has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for '3,3'-Oxydibenzoyl chloride' involves the reaction of benzoyl chloride with hydrogen peroxide in the presence of a catalyst to form 3,3'-Oxydibenzoyl peroxide, which is then treated with hydrochloric acid to yield the final product, 3,3'-Oxydibenzoyl chloride.
Starting Materials
Benzoyl chloride, Hydrogen peroxide, Catalyst, Hydrochloric acid
Reaction
Step 1: Benzoyl chloride is added to a reaction vessel., Step 2: Hydrogen peroxide is slowly added to the reaction vessel while stirring., Step 3: A catalyst is added to the reaction mixture and the mixture is stirred for a period of time., Step 4: The resulting 3,3'-Oxydibenzoyl peroxide is isolated and purified., Step 5: The purified 3,3'-Oxydibenzoyl peroxide is treated with hydrochloric acid to yield 3,3'-Oxydibenzoyl chloride., Step 6: The final product is isolated and purified.
Mechanism Of Action
3,3'-Oxydibenzoyl chloride is an electrophilic reagent that reacts with nucleophiles to form covalent bonds. It can act as a catalyst in the formation of carbon-carbon and carbon-heteroatom bonds. 3,3'-Oxydibenzoyl chloride is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines and quinolines.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,3'-Oxydibenzoyl chloride are not well understood. However, it has been shown to be toxic to some organisms, such as fish and crustaceans, and it has been used as an insecticide. 3,3'-Oxydibenzoyl chloride has also been used in the synthesis of pharmaceuticals and other chemicals, and it may have some potential therapeutic effects.
Advantages And Limitations For Lab Experiments
3,3'-Oxydibenzoyl chloride is a useful reagent for organic synthesis, as it is relatively easy to handle and store. It is also relatively stable, and it is not prone to decomposition or oxidation. However, it is toxic and should be handled with caution in the laboratory. It is also volatile, and precautions should be taken to avoid inhalation of the vapors.
Future Directions
In the future, 3,3'-Oxydibenzoyl chloride may be used in the synthesis of new pharmaceuticals and other chemicals. It could also be used as a catalyst for the synthesis of polymers, and it may have potential applications in the field of chiral synthesis. Additionally, further research into the biochemical and physiological effects of 3,3'-Oxydibenzoyl chloride is needed in order to understand its potential therapeutic effects. Finally, 3,3'-Oxydibenzoyl chloride could be used as a starting material in the synthesis of heterocyclic compounds, and its potential applications in this area should be explored.
Scientific Research Applications
3,3'-Oxydibenzoyl chloride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agricultural chemicals, and specialty chemicals. 3,3'-Oxydibenzoyl chloride is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a starting material in the synthesis of various organic compounds. 3,3'-Oxydibenzoyl chloride has also been used in the synthesis of various heterocyclic compounds and as a starting material in the synthesis of chiral compounds.
properties
IUPAC Name |
3-(3-carbonochloridoylphenoxy)benzoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-13(17)9-3-1-5-11(7-9)19-12-6-2-4-10(8-12)14(16)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUHAGMVTPMOIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)C(=O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307839 | |
Record name | 3,3′-Oxybis[benzoyl chloride] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Oxydibenzoyl chloride | |
CAS RN |
19434-44-7 | |
Record name | 3,3′-Oxybis[benzoyl chloride] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19434-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′-Oxybis[benzoyl chloride] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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